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Compound of Interest

Compound Name: Boeravinone B

Cat. No.: B173848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Boeravinone B, a rotenoid isolated from the medicinal plant Boerhaavia diffusa, has garnered

significant interest for its diverse pharmacological activities, including anti-inflammatory,

antioxidant, and anticancer properties.[1] Accurate and comprehensive characterization of this

bioactive compound is paramount for quality control, standardization of herbal formulations,

and further drug development. This document provides a detailed overview of the

spectroscopic methods for the characterization of Boeravinone B, including Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data

interpretation are provided to serve as a practical guide for researchers.

Chemical and Physical Properties
Boeravinone B is a rotenoid, a class of isoflavonoids, with the following properties:
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Property Value

IUPAC Name
6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-

b]chromen-12-one

Molecular Formula C₁₇H₁₂O₆

Molecular Weight 312.27 g/mol

Appearance Yellow amorphous solid

Class Rotenoid (Isoflavonoid)

Spectroscopic Data
A summary of the key spectroscopic data for the structural elucidation of Boeravinone B is

presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the definitive structural assignment of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen

framework of Boeravinone B.

Table 1: ¹H NMR Spectroscopic Data for Boeravinone B
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 8.16 d 8.8

2 6.93 dd 8.8, 2.4

3 6.86 d 2.4

4 - - -

4a - - -

6 5.83 s -

6a - - -

7 - - -

8 6.44 s -

9 - - -

10-CH₃ 2.11 s -

11 - - -

12 - - -

12a - - -

Table 2: ¹³C NMR Spectroscopic Data for Boeravinone B
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Position Chemical Shift (δ) ppm

1 129.8

2 112.9

3 110.1

4 164.5

4a 108.8

6 101.9

6a 145.2

7 157.5

8 96.5

9 159.1

10 107.8

10-CH₃ 7.7

11 156.4

12 182.1

12a 111.2

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of Boeravinone B.

Table 3: Mass Spectrometric Data for Boeravinone B
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Technique Ionization Mode Observed m/z Interpretation

HR-ESI-MS Positive 313.0707 [M+H]⁺

HR-ESI-MS Negative 311.0550 [M-H]⁻

LC-MS Positive 394 [M+H]⁺

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Boeravinone B
molecule.

Table 4: FTIR Spectroscopic Data for Boeravinone B

Wavenumber (cm⁻¹) Interpretation

~3400 O-H stretching (phenolic hydroxyl groups)

~1650 C=O stretching (conjugated ketone)

~1620, 1590, 1450 C=C stretching (aromatic rings)

~1100-1300 C-O stretching (ethers, phenols)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

system of Boeravinone B.

Table 5: UV-Vis Spectroscopic Data for Boeravinone B

Solvent λmax (nm)

Methanol/Acetonitrile 290 - 320 (characteristic range), ~305

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of Boeravinone B.
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NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of

Boeravinone B.

Materials:

Boeravinone B sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher recommended)

Protocol:

Sample Preparation:

Accurately weigh the Boeravinone B sample and dissolve it in approximately 0.5-0.7 mL

of the chosen deuterated solvent in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution to an NMR tube. The solvent height should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain optimal resolution and line shape.

Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include

a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger

number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2D NMR (COSY, HSQC, HMBC): Perform standard 2D NMR experiments to establish

proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and

long-range (2-3 bond) proton-carbon correlations (HMBC). These are crucial for

unambiguous signal assignment.

Data Processing:

Apply Fourier transformation to the acquired FIDs.

Phase the spectra correctly.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Assign the ¹H and ¹³C NMR signals based on chemical shifts, coupling patterns, and 2D

NMR correlations.

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube Lock and Shim Acquire 1H NMR Acquire 13C NMR Acquire 2D NMR

(COSY, HSQC, HMBC)
Process Spectra

(FT, Phasing, Referencing)
Analyze Data

(Integration, Multiplicity) Assign Signals

Click to download full resolution via product page

NMR Experimental Workflow

Mass Spectrometry (HR-ESI-MS)
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Objective: To determine the accurate mass and elemental formula of Boeravinone B.

Materials:

Boeravinone B sample

HPLC-grade solvent (e.g., methanol, acetonitrile)

Formic acid or ammonium hydroxide (for enhancing ionization)

High-resolution mass spectrometer with an electrospray ionization (ESI) source

Protocol:

Sample Preparation:

Prepare a dilute solution of Boeravinone B (approx. 1-10 µg/mL) in the chosen solvent.

Add a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide

(0.1%) for negative ion mode to facilitate ionization.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass

accuracy.

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas

flow, and temperature) to optimal values for the analyte.

Data Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum in both positive and negative ion modes over an appropriate

m/z range.

Data Analysis:

Determine the m/z value of the molecular ion peak ([M+H]⁺ or [M-H]⁻).
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Use the instrument's software to calculate the elemental composition based on the

accurate mass measurement.

FTIR Spectroscopy
Objective: To identify the functional groups present in Boeravinone B.

Materials:

Boeravinone B sample (1-2 mg)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Protocol:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the Boeravinone B sample with approximately 100-200 mg of

dry KBr powder in an agate mortar.

Transfer the mixture to a pellet die.

Press the mixture under high pressure to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

UV-Vis Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of Boeravinone B.

Materials:

Boeravinone B sample

UV-grade solvent (e.g., methanol, ethanol)

Quartz cuvettes

UV-Vis spectrophotometer

Protocol:

Sample Preparation:

Prepare a dilute solution of Boeravinone B in the chosen UV-grade solvent. The

concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at

the λmax.

Data Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record the baseline.

Replace the blank cuvette with the sample cuvette.

Scan the sample over a wavelength range of 200-600 nm.

Data Analysis:

Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
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Signaling Pathway Modulation by Boeravinone B
Recent studies have shown that Boeravinone B exerts its biological effects by modulating key

cellular signaling pathways. For instance, it has been demonstrated to inhibit osteoclast

differentiation by downregulating the RANKL/RANK signaling pathway.[2][3] This involves the

modulation of downstream pathways including NF-κB, MAPK, and PI3K/Akt.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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